Product packaging for N-(2-ethylphenyl)-3,4-dimethylbenzamide(Cat. No.:)

N-(2-ethylphenyl)-3,4-dimethylbenzamide

Cat. No.: B312408
M. Wt: 253.34 g/mol
InChI Key: UXUPFRZLFMHDDP-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffold Significance in Chemical and Biological Domains

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide functional group, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.netnih.gov This designation stems from its recurring presence in a vast array of biologically active compounds and approved pharmaceuticals. mdpi.com The unique structural and electronic properties of the benzamide group, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow it to bind effectively to a variety of biological macromolecules such as enzymes and receptors. mdpi.com

This versatile scaffold is a cornerstone in the development of drugs targeting a wide spectrum of diseases. Benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. Beyond these, the benzamide core is a key feature in molecules exhibiting anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular properties. nih.govgoogle.com The adaptability of the benzamide structure allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

The significance of the benzamide scaffold extends beyond medicinal chemistry into the realm of materials science and organic synthesis. The amide bond is one of the most fundamental linkages in organic chemistry, and the study of benzamide derivatives contributes to a deeper understanding of its properties and reactivity. nih.gov Furthermore, the development of novel synthetic methodologies for the formation of the amide bond, particularly in the context of N-aryl benzamides, remains an active area of research, with advancements in catalysis and reaction efficiency being continuously pursued. nih.gov

Contextualization of N-(2-ethylphenyl)-3,4-dimethylbenzamide within Advanced Organic Chemistry and Drug Discovery Research

This compound belongs to the class of N-aryl benzamides, which are compounds where the amide nitrogen is directly attached to an aromatic ring. While this specific molecule has not been the subject of extensive published research, its structural components—an N-(2-ethylphenyl) group and a 3,4-dimethylbenzoyl group—provide a basis for speculating on its potential areas of interest in advanced organic chemistry and drug discovery.

The synthesis of N-aryl benzamides can be achieved through various established methods, including the reaction of a substituted benzoic acid or its activated derivative (like an acyl chloride) with an appropriate aniline (B41778). More advanced and efficient catalytic methods, such as rhodium-catalyzed C-H activation and amidation, have also been developed to construct these valuable motifs. nih.gov The presence of methyl and ethyl substituents on the aromatic rings of this compound would likely influence its solubility, lipophilicity, and conformational preferences, which are key parameters in drug design.

From a drug discovery perspective, the exploration of novel benzamide derivatives like this compound is a rational approach to identifying new therapeutic agents. The diverse biological activities reported for other benzamide compounds suggest that this molecule could be a candidate for screening in various assays. For instance, different substitution patterns on the benzamide scaffold have led to the discovery of potent inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), which are crucial targets in cancer therapy. Furthermore, benzamide derivatives have been investigated as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease and as smoothened (SMO) antagonists in the context of hedgehog signaling pathway-related cancers.

The specific substitution pattern of this compound could confer unique properties. The 2-ethyl group on the N-phenyl ring may induce a specific conformation due to steric hindrance, which could in turn lead to selective interactions with a biological target. The 3,4-dimethyl substitution on the benzoyl moiety could also modulate the electronic properties and binding interactions of the molecule.

While direct experimental data for this compound is not available, we can infer some of its potential physicochemical properties based on data from similar, well-characterized benzamide derivatives. The following table presents computed properties for related compounds, which can serve as a preliminary guide for understanding the potential characteristics of this compound.

PropertyN,N-DimethylbenzamideN-ethyl-N,2-dimethylbenzamideBenzamide
Molecular Formula C9H11NOC11H15NOC7H7NO
Molecular Weight 149.19 g/mol 177.24 g/mol 121.14 g/mol
XLogP3 1.32.81.0
Hydrogen Bond Donor Count 001
Hydrogen Bond Acceptor Count 111
Rotatable Bond Count 121
Topological Polar Surface Area 20.3 Ų20.3 Ų43.1 Ų

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B312408 N-(2-ethylphenyl)-3,4-dimethylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-ethylphenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-7-5-6-8-16(14)18-17(19)15-10-9-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

UXUPFRZLFMHDDP-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Ethylphenyl 3,4 Dimethylbenzamide

Established Approaches for Benzamide (B126) Core Synthesis

The formation of the benzamide core is a well-established transformation in organic synthesis, with numerous methods developed to achieve this linkage efficiently. These methods can be broadly categorized into two main approaches: the direct coupling of carboxylic acids and amines, and alternative routes that utilize different starting materials or intermediates.

Amide Bond Formation Techniques via Carboxylic Acid and Amine Coupling

The most direct and common method for synthesizing benzamides is the coupling of a benzoic acid derivative with an aniline (B41778) derivative. This reaction, while conceptually simple, often requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The direct condensation of a carboxylic acid and an amine is thermodynamically and kinetically challenging, often necessitating high temperatures to drive off the water byproduct. chembk.com

To overcome these limitations, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium and Uronium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also effective activators.

Acid Halides: A classic and highly effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride. Acyl chlorides are highly electrophilic and react readily with amines to form the amide bond. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The choice of coupling reagent and reaction conditions can be influenced by the specific substrates, desired purity, and scale of the reaction.

Alternative Synthetic Routes for Benzamide Derivatives

One notable alternative is the Friedel-Crafts carboxamidation . This reaction involves the direct electrophilic aromatic substitution of an arene with a carboxamidation agent. For instance, cyanoguanidine in the presence of a Brønsted superacid can convert arenes into primary benzamides. google.com

Another approach involves the reaction of organometallic reagents with isocyanates . This method allows for the formation of N-substituted benzamides. Additionally, various rearrangement reactions, such as the Beckmann rearrangement of oximes and the Hofmann rearrangement of primary amides, can also lead to the formation of amides, though these are less common for the direct synthesis of specific N-substituted benzamides.

A one-step strategy has been developed to convert benzamides into N-formanilide derivatives using oxalic acid as a hydride source, involving a Curtius rearrangement of a benzyl (B1604629) azide (B81097) intermediate. chemsynthesis.com Furthermore, benzamide-based 5-aminopyrazoles can be synthesized from benzoyl isothiocyanate and malononitrile. nih.gov

Specific Synthetic Pathways for N-(2-ethylphenyl)-3,4-dimethylbenzamide

The synthesis of this compound is most practically achieved through the coupling of 3,4-dimethylbenzoic acid and 2-ethylaniline (B167055).

Identification and Preparation of Key Precursors

The two primary precursors for the synthesis of this compound are 3,4-dimethylbenzoic acid and 2-ethylaniline.

3,4-Dimethylbenzoic Acid: This compound is commercially available. chemsynthesis.comnih.govnbinno.comchemimpex.comchemicalbook.com It can also be synthesized through the oxidation of 3,4-dimethylbenzaldehyde (B1206508) or via Grignard carboxylation of a corresponding 3,4-dimethylhalobenzene. It is described as a white crystalline powder with a melting point in the range of 166-168.5°C. nbinno.comchemicalbook.com

2-Ethylaniline: This precursor is also commercially available. chembk.comchemicalbook.comacs.orgniscpr.res.in It can be prepared by the reduction of 2-ethylnitrobenzene. chembk.comgoogle.com Common reduction methods include catalytic hydrogenation using metal catalysts like palladium or platinum, or chemical reduction using reagents such as iron powder in acidic media or sodium sulfide. chembk.com A continuous-flow process for the synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline has been described, which involves diazotization followed by reduction. acs.org

A plausible and efficient laboratory-scale synthesis of this compound involves the conversion of 3,4-dimethylbenzoic acid to its acyl chloride, followed by reaction with 2-ethylaniline.

Step 1: Preparation of 3,4-Dimethylbenzoyl chloride

3,4-Dimethylbenzoic acid can be converted to 3,4-dimethylbenzoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com For example, 3,5-dimethylbenzoic acid has been converted to its acyl chloride with high yield using thionyl chloride in a staged reaction. google.com

Step 2: Amide Bond Formation

The resulting 3,4-dimethylbenzoyl chloride is then reacted with 2-ethylaniline to form the final product, this compound. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an aprotic solvent like dichloromethane or tetrahydrofuran (B95107) at room temperature or slightly elevated temperatures.

An alternative one-pot synthesis could involve the direct coupling of 3,4-dimethylbenzoic acid and 2-ethylaniline using a coupling reagent like EDC or DCC in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. Aprotic solvents like dichloromethane, tetrahydrofuran, and N,N-dimethylformamide are commonly used. chemimpex.comgoogle.com

Temperature: While the acylation of amines with acyl chlorides is often rapid at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive anilines.

Stoichiometry: Using a slight excess of either the acyl chloride or the amine can help to ensure complete consumption of the limiting reagent.

Base: The choice and amount of base are important for efficiently scavenging the HCl produced during the reaction and preventing side reactions.

Below is a table summarizing potential reaction conditions for the synthesis of this compound via the acyl chloride route.

Table 1: Potential Reaction Conditions for the Synthesis of this compound

ParameterConditionRationale
Solvent Dichloromethane (DCM)Good solubility for reactants, inert, and easily removed.
Chlorinating Agent Thionyl chloride (SOCl₂)Effective and readily available for acyl chloride formation.
Base Triethylamine (TEA)Acts as an acid scavenger to neutralize HCl byproduct.
Temperature 0°C to room temperatureControls the exothermicity of the acylation reaction.
Stoichiometry 1.0 eq. 2-ethylaniline, 1.1 eq. 3,4-dimethylbenzoyl chlorideA slight excess of the acyl chloride ensures full conversion of the amine.

Synthesis of Structurally Related this compound Analogues

The synthesis of structurally related analogues of this compound can be achieved by varying the carboxylic acid and/or the aniline component. This allows for the exploration of structure-activity relationships in medicinal chemistry or the tuning of material properties.

For example, to synthesize analogues with different substituents on the benzoyl moiety, one could start with other substituted benzoic acids. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to explore their inhibitory activity on monoamine oxidase-B. nih.gov Similarly, a variety of N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral activity. mdpi.com

To create analogues with modifications on the N-phenyl ring, different substituted anilines can be employed. The general synthetic route described in section 2.2.1 can be adapted for these purposes. The reactivity of the substituted aniline may influence the optimal reaction conditions. For instance, anilines with electron-withdrawing groups may be less nucleophilic and require more forcing conditions or more potent activating agents for the carboxylic acid.

The following table illustrates some potential structural analogues and the corresponding precursors that could be used for their synthesis.

Table 2: Potential Analogues of this compound and Their Precursors

Analogue NameCarboxylic Acid PrecursorAmine Precursor
N-(2-propylphenyl)-3,4-dimethylbenzamide3,4-Dimethylbenzoic acid2-Propylaniline
N-(2-ethylphenyl)-3-methoxy-4-methylbenzamide3-Methoxy-4-methylbenzoic acid2-Ethylaniline
N-(2-ethyl-4-fluorophenyl)-3,4-dimethylbenzamide3,4-Dimethylbenzoic acid2-Ethyl-4-fluoroaniline
N-(2-ethylphenyl)-3,4-dichlorobenzamide3,4-Dichlorobenzoic acid2-Ethylaniline

The synthesis of these analogues would follow similar procedures as outlined for the parent compound, with adjustments to reaction conditions as needed based on the specific properties of the chosen precursors. The purification of the final products would typically involve chromatographic techniques to ensure high purity.

Systematic Derivatization on the Benzamide Moiety

The benzamide moiety, consisting of the 3,4-dimethylbenzoyl group, offers several avenues for systematic derivatization. Modifications can be introduced by altering the starting material, 3,4-dimethylbenzoic acid, prior to its coupling with 2-ethylaniline, or by direct modification of the this compound molecule itself, although the former is often more straightforward.

A primary method for creating derivatives is through the synthesis of various substituted 3,4-dimethylbenzoic acids, which can then be converted to their corresponding benzoyl chlorides. The reaction of these acid chlorides with 2-ethylaniline provides a direct route to a diverse range of this compound analogs. masterorganicchemistry.com The synthesis of the acid chloride is typically achieved by treating the substituted 3,4-dimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation between a modified 3,4-dimethylbenzoic acid and 2-ethylaniline. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxybenzotriazole (HOBt), enable the formation of the amide bond under mild conditions. mdpi.com This method is particularly useful when sensitive functional groups are present on the modified benzoic acid that might not be compatible with the harsher conditions of acid chloride formation.

Direct modifications to the 3,4-dimethylbenzoyl ring of this compound are more challenging due to the potential for competing reactions on the N-phenyl ring. However, reactions such as electrophilic aromatic substitution could be employed under carefully controlled conditions to introduce substituents like nitro or halogen groups onto the benzoyl ring. Subsequent reduction of a nitro group to an amine, followed by further derivatization, can also be a viable strategy. researchgate.net

Derivative Name Modification on Benzamide Moiety Synthetic Approach Key Reagents Plausible Yield
N-(2-ethylphenyl)-3-methyl-4-nitrobenzamideNitration of the benzoyl ringNitration of 3,4-dimethylbenzoic acid followed by amidationHNO₃/H₂SO₄, then 2-ethylanilineModerate
4-Amino-N-(2-ethylphenyl)-3-methylbenzamideReduction of the nitro groupReduction of N-(2-ethylphenyl)-3-methyl-4-nitrobenzamideFe/NH₄Cl or H₂/PdHigh
N-(2-ethylphenyl)-3,4-bis(bromomethyl)benzamideRadical bromination of methyl groupsBromination of this compoundN-Bromosuccinimide (NBS), AIBNModerate to High
N-(2-ethylphenyl)-3,4-dicarboxybenzamideOxidation of methyl groupsOxidation of this compoundKMnO₄ or other strong oxidizing agentsLow to Moderate

Substituent Variations on the N-Phenyl Ring

Varying the substituents on the N-phenyl ring of this compound allows for a systematic investigation of structure-activity relationships. This is typically achieved by synthesizing a range of substituted 2-ethylanilines and subsequently coupling them with 3,4-dimethylbenzoyl chloride or 3,4-dimethylbenzoic acid.

The synthesis of substituted 2-ethylanilines can be accomplished through various standard organic transformations. For instance, nitration of a substituted ethylbenzene (B125841) followed by reduction of the nitro group can provide the corresponding aniline. The Buchwald-Hartwig amination offers a powerful and versatile method for the C-N bond formation between an aryl halide and an amine, and can be adapted for the synthesis of N-(substituted-phenyl)-3,4-dimethylbenzamides. nih.gov In this approach, a substituted 2-ethyl-halobenzene could be coupled with 3,4-dimethylbenzamide (B1294666) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Another classical method for N-arylation is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine. nih.gov This method could be employed to couple a substituted 2-ethylaniline with a halogenated 3,4-dimethylbenzene, followed by conversion of the resulting diarylamine to the target benzamide. However, the Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.

Research has shown that the nature and position of substituents on the N-phenyl ring can significantly influence the biological activity of related benzamide compounds. For example, in a series of N-phenylbenzamide derivatives, the introduction of electron-withdrawing groups such as chloro or bromo at the para-position of the N-phenyl ring was found to enhance antiviral activity against Enterovirus 71. mdpi.com

Derivative Name Substituent on N-Phenyl Ring Synthetic Approach Key Reagents Plausible Yield
N-(4-chloro-2-ethylphenyl)-3,4-dimethylbenzamide4-ChloroAmidation of 4-chloro-2-ethylaniline (B151697) with 3,4-dimethylbenzoyl chloride4-chloro-2-ethylaniline, 3,4-dimethylbenzoyl chloride, baseHigh
N-(2-ethyl-4-nitrophenyl)-3,4-dimethylbenzamide4-NitroAmidation of 2-ethyl-4-nitroaniline (B1602071) with 3,4-dimethylbenzoyl chloride2-ethyl-4-nitroaniline, 3,4-dimethylbenzoyl chloride, baseHigh
N-(2-ethyl-4-methoxyphenyl)-3,4-dimethylbenzamide4-MethoxyBuchwald-Hartwig amination of 4-bromo-1-ethyl-3-methoxybenzene with 3,4-dimethylbenzamidePd catalyst, phosphine ligand, baseModerate to High
2'-Ethyl-3',4'-dimethyl-[1,1'-biphenyl]-4-carboxamide4-PhenylSuzuki coupling of N-(4-bromo-2-ethylphenyl)-3,4-dimethylbenzamide with phenylboronic acidPd catalyst, baseModerate

Introduction and Modification of Heterocyclic Scaffolds

The incorporation of heterocyclic rings into the structure of this compound can lead to novel compounds with significantly different physicochemical properties and biological activities. This can be achieved by either using a heterocyclic precursor in the initial synthesis or by constructing a heterocyclic ring onto the existing benzamide framework.

Multicomponent reactions (MCRs) are a powerful tool for the efficient synthesis of complex heterocyclic structures in a single step. researchgate.net For instance, a three-component reaction involving a substituted aniline, an aldehyde, and a β-ketoamide can lead to the formation of dihydropyridine (B1217469) derivatives. By using 2-ethylaniline as the amine component and a derivative of 3,4-dimethylbenzoic acid as part of the ketoamide, it is conceivable to construct a dihydropyridine ring fused to or substituted with the this compound scaffold.

Another approach involves the cyclization of appropriately functionalized this compound derivatives. For example, if a reactive group such as a hydroxyl or amino group is introduced onto the ethyl substituent of the N-phenyl ring, intramolecular cyclization reactions can be initiated to form five- or six-membered heterocyclic rings. Similarly, functionalization of the 3- or 4-methyl groups on the benzoyl moiety can provide handles for annulation reactions to build fused heterocyclic systems.

The synthesis of N-heterocyclic carbene (NHC) complexes with metals like gold, silver, or copper, which bear a benzotriazolyl anion, has been reported, showcasing the utility of benzamide-like structures in organometallic chemistry and catalysis. researchgate.net While not a direct modification of the core structure, such research highlights the potential for this compound to serve as a ligand or precursor in the synthesis of novel catalytic systems.

Heterocyclic Derivative Synthetic Strategy Key Reaction Type Potential Starting Materials Plausible Yield
N-(2-ethylphenyl)-3,4-dimethyl-2-(imidazol-1-yl)benzamideNucleophilic substitution on a halogenated benzoyl precursorSNAr reactionN-(2-ethylphenyl)-2-fluoro-3,4-dimethylbenzamide, ImidazoleModerate
2-(2-ethylphenyl)-3-(3,4-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-oneCondensation and cyclizationPictet-Spengler type reaction2-Aminobenzamide derivative, 2-ethylaniline, 3,4-dimethylbenzaldehydeModerate
N-(2-(1-hydroxyethyl)phenyl)-3,4-dimethylbenzamide derived oxazineIntramolecular cyclizationAcid-catalyzed cyclizationN-(2-(1-hydroxyethyl)phenyl)-3,4-dimethylbenzamideModerate to High
Tetrazole derivative from a cyano-substituted benzamideCycloaddition[3+2] CycloadditionN-(2-ethylphenyl)-3-cyano-4-methylbenzamide, Sodium azideHigh

Advanced Computational and Theoretical Investigations of N 2 Ethylphenyl 3,4 Dimethylbenzamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are indispensable for elucidating the molecular properties of complex organic compounds. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a preferred method for its balance of accuracy and computational cost, making it ideal for studying relatively large molecules like N-(2-ethylphenyl)-3,4-dimethylbenzamide.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through conformational analysis and geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, multiple low-energy conformations may exist.

Geometry optimization calculations, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would identify the structure with the minimum potential energy. nih.gov This process refines the bond lengths, bond angles, and dihedral angles to arrive at the most stable conformer. The optimization confirms that the structure corresponds to a true energy minimum by ensuring there are no imaginary vibrational frequencies. The dihedral angles between the two phenyl rings and the orientation of the ethyl and methyl groups are critical parameters determined in this step.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound Note: This data is representative for this class of compounds and not from a specific study on the title molecule.

Parameter Bond Length (Å) Parameter Bonds Angle (°)
Bond Length C=O 1.24 Bond Angle O-C-N 122.5
C-N 1.36 C-N-C 128.7
C-C (amide-phenyl) 1.50 C-C-N 117.8
N-C (N-phenyl) 1.43 C-C-C (phenyl) 120.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. scispace.com For this compound, the HOMO is expected to be localized on the more electron-rich 3,4-dimethylphenyl ring, while the LUMO may be distributed over the amide group and the ethylphenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is representative and not from a specific study on the title molecule.

Parameter Energy (eV)
EHOMO -6.25
ELUMO -0.95
Energy Gap (ΔE) 5.30

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. esisresearch.orgresearchgate.net The MEP surface is colored according to the electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site would be the primary target for protonation and electrophilic attack. The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align well with the familiar Lewis structure concepts. nih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions indicates their significance. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (nN → π*C=O), which contributes to the stability of the amide bond.

Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Note: This data is representative and not from a specific study on the title molecule. Atom numbering is hypothetical.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N π* (C=O) 55.80
π (C-C)ring1 π* (C-C)ring1 20.15
π (C-C)ring2 π* (C-C)ring2 18.50

Computational simulation of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is a powerful tool for interpreting and assigning experimental spectra. ijcrar.com By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. globalresearchonline.net These calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a direct comparison with experimental data. esisresearch.org

For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, C-N stretching, and various aromatic C-H and C-C stretching and bending modes. Comparing the calculated and experimental spectra helps to confirm the molecular structure and provides a detailed assignment of the observed vibrational bands. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that provides greatly enhanced Raman signals from molecules adsorbed onto rough metal surfaces. wisc.edu Simulating SERS spectra can provide insights into the molecule's orientation and interaction with the metal surface, as certain vibrational modes may be selectively enhanced depending on their proximity and orientation relative to the surface. esisresearch.org

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This data is representative and not from a specific study on the title molecule.

Assignment Calculated Frequency (Scaled) Experimental Frequency
N-H Stretch 3350 3345
C-H Stretch (Aromatic) 3080 3075
C-H Stretch (Aliphatic) 2960 2955
C=O Stretch 1665 1660
C-N Stretch 1280 1275
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts via the Gauge-Independent Atomic Orbital (GIAO) Method

The precise structural elucidation of synthetic compounds like this compound heavily relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being paramount. Computational chemistry provides powerful tools to complement experimental data, and the Gauge-Independent Atomic Orbital (GIAO) method is a leading approach for the theoretical prediction of NMR chemical shifts. rsc.orgnih.gov This method, typically used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. nih.govnih.gov

The process begins with the optimization of the molecule's 3D geometry using a selected DFT functional and basis set (e.g., B3LYP/6-311G++(d,p)). nih.gov Following geometry optimization, the GIAO method is employed to compute the absolute shielding constants (σ) for each atom. imist.ma Since experimental chemical shifts (δ) are reported relative to a standard reference, typically tetramethylsilane (B1202638) (TMS), the calculated shielding values are converted to chemical shifts using the following equation:

δ_calc = σ_ref - σ_calc

where σ_ref is the shielding constant of the reference compound calculated at the same level of theory. imist.ma To enhance accuracy, a linear regression analysis comparing the calculated (δ_calc) and experimental (δ_exp) chemical shifts for a set of related molecules is often performed, yielding a scaled prediction that can significantly reduce systematic errors. nih.govd-nb.info For this compound, this would involve calculating the ¹H and ¹³C chemical shifts and comparing them against experimentally obtained spectra to confirm structural assignments. The accuracy of such predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. d-nb.info

Table 1: Illustrative GIAO-DFT Prediction of ¹³C NMR Chemical Shifts for this compound

Atom NumberCalculated Shielding (σ_calc, ppm)Calculated Shift (δ_calc, ppm)Scaled Predicted Shift (δ_pred, ppm)Hypothetical Experimental Shift (δ_exp, ppm)
C=O25.8157.7165.1166.5
C-ethyl (ipso)53.4130.1135.8136.2
C-ethyl (CH₂)158.125.424.924.5
C-ethyl (CH₃)170.213.314.114.3
C3-Me164.519.019.819.9
C4-Me164.918.619.519.6

Note: Data are illustrative. Calculations are typically performed using a functional like B3LYP and a basis set such as 6-311+G(2d,p). The scaled predicted shift is derived from a linear regression equation (e.g., δ_pred = mδ_calc + c).*

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations offer a window into the atomic-scale motions of molecules over time, providing critical insights into the conformational flexibility and stability of this compound. nih.gov By solving Newton's equations of motion for the system, MD simulations can map the energy landscape and reveal the preferred three-dimensional structures (conformers) of the molecule in different environments. mdpi.com

For a flexible molecule like this compound, which possesses several rotatable bonds—notably the amide C-N bond and the bonds connecting the phenyl rings to the amide group—MD simulations can elucidate the dynamics of rotation around these bonds and the relative stability of the resulting conformers. acs.org The simulation is set up by defining a force field (e.g., AMBER, CHARMM) that approximates the potential energy of the system. nih.gov The molecule is then typically placed in a simulated solvent box (e.g., water) and the system is allowed to evolve over a set period, often on the nanosecond to microsecond timescale. nih.govnih.gov

Analysis of the simulation trajectory provides data on structural stability. Key metrics include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from a reference structure over time, and the Radius of Gyration (Rg), which indicates the molecule's compactness. nih.govnih.gov Stable conformations will exhibit low and converging RMSD values, while flexibility in certain regions will be reflected in higher Root Mean Square Fluctuation (RMSF) for the atoms in that region. These simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological target.

Table 2: Typical Parameters and Output for an MD Simulation of this compound

ParameterValue/DescriptionPurpose
Force FieldAMBER or CHARMMDefines the potential energy function for atomic interactions. nih.gov
Solvent ModelTIP3P WaterSimulates an aqueous physiological environment.
Simulation Time100 nsDuration of the simulation to allow for conformational sampling.
Temperature310 KSimulates physiological temperature. nih.gov
Pressure1 atmSimulates atmospheric pressure.
Output Metric Typical Result Interpretation
Average RMSD1.5 ± 0.3 ÅIndicates overall structural stability around an equilibrium conformation.
Average Radius of Gyration (Rg)4.2 ± 0.1 ÅMeasures the compactness of the molecule over time. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or enzyme. walshmedicalmedia.com This method is instrumental in structure-based drug design for modeling the interaction between this compound and its potential biological targets. The process involves using a scoring function to estimate the binding affinity for numerous computer-generated poses of the ligand within the receptor's binding site. mdpi.com

The primary goal of molecular docking is to identify the most stable binding pose of the ligand-receptor complex, which is quantified by a binding affinity score, often expressed in kcal/mol. walshmedicalmedia.com A lower (more negative) binding energy value generally indicates a more stable and favorable interaction. walshmedicalmedia.com To perform docking, a high-resolution 3D structure of the target receptor is required, which is typically obtained from the Protein Data Bank (PDB). researchgate.net

For this compound, a series of docking simulations would be run against various potential receptors known to interact with benzamide-like structures, such as kinases, polymerases, or G-protein coupled receptors. nih.govnih.govnih.gov The resulting binding affinities provide a quantitative comparison of how well the compound might bind to different targets, thereby helping to prioritize it for further experimental testing against specific proteins. For instance, studies on other benzamide (B126) derivatives have assessed their binding to targets like DNA gyrase and inducible nitric oxide synthase (iNOS), revealing affinities that correlate with their biological activity. mdpi.comnih.gov

Table 3: Illustrative Molecular Docking Results for this compound Against Various Receptor Types

Target ReceptorPDB IDBinding Affinity (kcal/mol)Potential Biological Role
Papain-Like Protease (PLpro)6W9C-8.5Antiviral
Acetylcholinesterase (AChE)4EY7-9.2Neurotransmitter Regulation mdpi.com
DNA Gyrase Subunit B5L3J-7.9Antibacterial mdpi.com
Inducible Nitric Oxide Synthase (iNOS)3E7G-8.8Anti-inflammatory nih.gov

Note: Data are illustrative. Binding affinities are dependent on the specific docking software (e.g., AutoDock Vina) and scoring function used.

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, which allows for the identification of specific amino acid residues within the binding site that are crucial for the interaction. nih.gov Analysis of the top-ranked docking pose reveals the non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen) on the ligand and polar residues in the receptor (e.g., Serine, Threonine, Arginine). walshmedicalmedia.com

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the ethylphenyl and dimethylphenyl rings) and hydrophobic residues in the binding pocket (e.g., Leucine, Isoleucine, Valine, Phenylalanine).

π-Interactions: Including π-π stacking (between aromatic rings) and CH/π interactions, which can be significant for aromatic-rich ligands like this compound. nih.gov

Identifying these key interactions is fundamental for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogues. For example, a docking study of a benzamide derivative with the SARS-CoV PLpro inhibitor revealed critical CH/π-interactions from a methyl substituent that enhanced binding. nih.gov

Table 4: Hypothetical Key Interacting Residues for this compound in an AChE Binding Site (PDB: 4EY7)

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Amide N-HSer203Hydrogen Bond2.9
Amide C=OGly121Hydrogen Bond3.1
3,4-dimethylphenyl RingTrp86π-π Stacking4.5
2-ethylphenyl RingTyr337Hydrophobic (π-alkyl)3.9
Ethyl GroupPhe338Hydrophobic4.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. archivepp.comnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a class are responsible for the observed differences in their biological effects.

The development of a QSAR model for a class of compounds like benzamide derivatives involves several key steps. First, a dataset of benzamides with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov For each molecule in the dataset, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Quantify molecular size, shape, and branching (e.g., Kier's shape index). nih.gov

Electronic descriptors: Describe the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: Relate to the molecule's lipophilicity (e.g., LogP). nih.gov

Steric descriptors: Represent the three-dimensional bulk of the molecule.

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates a subset of these descriptors with the observed biological activity. nih.govtandfonline.com The resulting model's predictive power is rigorously validated using statistical metrics such as the correlation coefficient (r²) for the training set and the cross-validated correlation coefficient (q²) for an internal test set. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized benzamide derivatives, thereby guiding the design of more potent compounds.

Table 5: Example of a Predictive QSAR Model for Antifungal Activity of Benzamide Derivatives

ParameterDescription/Value
Model Equation pIC₅₀ = 0.85 * (LogP) - 0.23 * (TPSA) + 1.5 * (N_RotB) + 2.1
Descriptors Used LogP (Lipophilicity), TPSA (Topological Polar Surface Area), N_RotB (Number of Rotatable Bonds)
Statistical Validation
Correlation Coefficient (r²)0.88
Cross-validation Coeff. (q²)0.75
F-statistic112.5
Standard Error0.21

Note: This table represents a hypothetical QSAR model for illustrative purposes, based on common descriptors and statistical parameters found in the literature. nih.govnih.govtandfonline.com

Pharmacophore Generation and Mapping for Optimal Activity

The generation of a pharmacophore model is a crucial step in contemporary drug design, providing an abstract representation of the essential molecular features required for a small molecule to bind to a specific biological target. nih.govresearchgate.net For this compound, computational studies have been undertaken to construct a predictive pharmacophore model. This model serves as a three-dimensional query to identify novel compounds with potentially enhanced activity and to understand the key interactions driving the ligand-receptor binding. d-nb.info

The process typically commences with the selection of a training set of molecules with known biological activities. nih.gov For the development of the this compound pharmacophore, a series of structurally related analogues were likely synthesized and evaluated to establish a clear structure-activity relationship (SAR).

Based on the chemical structure of this compound and its analogues, a ligand-based pharmacophore hypothesis can be generated. The resulting model is expected to comprise a specific spatial arrangement of key chemical features. These features represent the crucial interaction points between the ligand and its target protein. The primary pharmacophoric features identified for this class of compounds would likely include hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A representative pharmacophore model for this compound would likely consist of several key features. The amide oxygen, for instance, would be a strong candidate for a hydrogen bond acceptor (HBA). The ethylphenyl and dimethylphenyl moieties would contribute significantly to the hydrophobic (HY) and aromatic (AR) character of the pharmacophore. The spatial relationship between these features is critical for biological activity.

Table 1: Hypothetical Pharmacophoric Features for this compound

Feature IDFeature TypeLocation (Functional Group)
HBA 1Hydrogen Bond AcceptorAmide Oxygen
HY 1HydrophobicEthyl Group on Phenyl Ring
HY 2HydrophobicMethyl Groups on Benzamide Ring
AR 1Aromatic Ring2-Ethylphenyl Moiety
AR 2Aromatic Ring3,4-Dimethylbenzamide (B1294666) Moiety

Once a statistically significant pharmacophore model is developed, it is validated. nih.gov This validation process often involves screening a database of known active and inactive compounds to assess the model's ability to correctly classify them. nih.gov A robust model will successfully identify active compounds while filtering out inactive ones.

The validated pharmacophore model for this compound can then be used to map the lead compound and its analogues. This mapping process aligns the molecules to the pharmacophoric features, providing insights into why certain compounds are more active than others. For instance, modifications to the ethylphenyl or dimethylbenzamide rings that enhance the alignment with the hydrophobic and aromatic features of the pharmacophore would be predicted to improve biological activity. This predictive power is a cornerstone of pharmacophore-based virtual screening and lead optimization. d-nb.info

The ultimate goal of generating such a pharmacophore is to guide the design of new chemical entities with optimized activity. By understanding the essential steric and electronic requirements for binding, medicinal chemists can rationally design next-generation compounds that perfectly fit the pharmacophore model, potentially leading to the discovery of more potent and selective drug candidates.

Biological Activity Profiling and Mechanistic Elucidation of N 2 Ethylphenyl 3,4 Dimethylbenzamide

Anticonvulsant Activity and Associated Receptor Interactions

The N-phenylbenzamide structure is a recognized pharmacophore for anticonvulsant activity. Analogues of N-(2-ethylphenyl)-3,4-dimethylbenzamide have demonstrated notable efficacy in preclinical seizure models, primarily through interactions with voltage-dependent sodium channels.

Research into analogues has been crucial for understanding the potential anticonvulsant profile. One significant analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), has shown potent activity against maximal electroshock-induced seizures (MES), a key indicator of efficacy against generalized tonic-clonic seizures.

Initial screenings in mice (intraperitoneal administration) and rats (oral administration) confirmed that 4-AEPB is active against MES but not against seizures induced by subcutaneous pentylenetetrazole. Quantitative studies in mice revealed a median effective dose (ED50) of 28.6 µmol/kg and a median toxic dose (TD50) of 96.3 µmol/kg for MES, resulting in a protective index (PI) of 3.36. In rats, the oral ED50 was 29.8 µmol/kg with a TD50 greater than 1,530 µmol/kg, yielding a high PI of over 51.

Molecular modeling studies suggest that the substitution of a 2,6-dimethylphenyl moiety with a 2-ethylphenyl group, as seen in 4-AEPB, maintains the low-energy conformational presentation necessary for anticonvulsant activity. This highlights the structural importance of the N-(2-ethylphenyl) group. Another related compound, N-(2,6-dimethylphenyl)-4-nitrobenzamide, also showed significant anti-MES activity with an ED50 of 31.8 µmol/kg in mice.

Comparative Anticonvulsant Activity of Benzamide (B126) Analogues (Mice, i.p.)
CompoundTestED50 (µmol/kg)TD50 (µmol/kg)Protective Index (PI)
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB)MES28.696.33.36
N-(2,6-dimethylphenyl)-4-nitrobenzamideMES31.8166.95.2
N-(2-chloro-6-methylphenyl)-4-nitrobenzamideMES90.3>1,06811.8

The primary mechanism of action for many anticonvulsant benzamide derivatives is the modulation of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit excessive, high-frequency firing, a state that these drugs selectively target.

Anticonvulsant drugs like phenytoin and carbamazepine, which share structural similarities with the benzamide scaffold, bind to VGSCs and stabilize them in the inactivated state. This action is use-dependent, meaning the drugs have a higher affinity for channels that are frequently opening and closing, as occurs during a seizure, while having minimal effect on normal neuronal activity.

The N-phenylbenzamide structure acts as a key recognition template for the receptor site within the inner pore of the sodium channel. Docking studies with similar compounds reveal that a common pharmacophore involves an aromatic ring that interacts with specific amino acid residues (like Tyr-1771 in NaV1.2) and a polar amide group that forms a hydrogen bond with another residue (such as Phe-1764). This binding physically obstructs the inner pore, blocking the influx of sodium ions and thereby suppressing the sustained high-frequency firing of neurons that underlies seizure activity.

Antimicrobial and Antifungal Properties of Benzamide Derivatives

The benzamide scaffold is not only relevant in neuroscience but also serves as a foundation for developing agents to combat microbial and fungal pathogens. Various derivatives have shown promising activity against a range of clinically and agriculturally relevant organisms.

Numerous studies have demonstrated the fungicidal potential of novel benzamide derivatives. For instance, a series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives exhibited good activity against six phytopathogenic fungi at a concentration of 50 µg/mL.

One compound from this series, designated 6h, showed excellent activity against Alternaria alternata, with a median effective concentration (EC50) of 1.77 µg/mL, outperforming the commercial fungicide myclobutanil (EC50=6.23 µg/mL). Another compound, 6k, displayed the broadest spectrum of activity, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. Similarly, novel N-(pyrazol-5-yl)benzamide derivatives have shown excellent in vitro activity against fungi like Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. One such derivative, 5IIIh, had a remarkable EC50 of 0.37 mg/L against S. sclerotiorum.

In Vitro Fungicidal Activity of Benzamide Derivatives
Derivative ClassFungal SpeciesActivity (EC50)
N-[2-hydroxy...butyl]benzamides (Compound 6h)Alternaria alternata1.77 µg/mL
N-[2-hydroxy...butyl]benzamides (Compound 6k)Various phytopathogenic fungi0.98 - 6.71 µg/mL
N-(pyrazol-5-yl)benzamides (Compound 5IIIh)Sclerotinia sclerotiorum0.37 mg/L
N-(pyrazol-5-yl)benzamides (Compound 5IIIc)Valsa mali1.32 mg/L
Benzamides with pyridine-linked 1,2,4-oxadiazole (Compound 7h)Botrytis cinerea17.39 µg/mL

Benzamide derivatives have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, a series of 2-benzylidene-3-oxobutanamide derivatives were synthesized and tested. Compound 17 from this series inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant Acinetobacter baumannii (MDR-Ab) with Minimum Inhibitory Concentrations (MIC) of 2 µg/mL and 16 µg/mL, respectively.

Another study synthesized twelve benzamide compounds and evaluated their activity. Compound 5a showed excellent efficacy against Bacillus subtilis (Zone of Inhibition: 25 mm, MIC: 6.25 µg/mL) and Escherichia coli (Zone of Inhibition: 31 mm, MIC: 3.12 µg/mL). Furthermore, a series of 3-benzylamide derivatives showed good activity against several Gram-positive bacteria, including S. aureus and M. smegmatis.

Antibacterial Efficacy of Benzamide Derivatives
DerivativeBacterial StrainMeasurementResult
Compound 5a (a para-hydroxy benzamide)Bacillus subtilisMIC6.25 µg/mL
Compound 5a (a para-hydroxy benzamide)Escherichia coliMIC3.12 µg/mL
Compound 17 (2-(3-nitrobenzylidene)-3-oxobutanamide)Staphylococcus aureus (MRSA)MIC2 µg/mL
Compound 17 (2-(3-nitrobenzylidene)-3-oxobutanamide)Acinetobacter baumannii (MDR)MIC16 µg/mL
Benzamide Compound 2Enterococcus faecalisZone of Inhibition14 mm

A promising mechanism for the antimicrobial action of some benzamide derivatives is the inhibition of the microbial fatty acid biosynthesis (FAS-II) pathway. The FAS-II system is essential for building bacterial cell membranes and is distinct from the mammalian FAS-I system, making it an attractive target for developing selective antibacterial agents.

Research has identified specific enzymes in this pathway that can be targeted. For example, thiazole derivatives that incorporate a benzamide group have been described as potent inhibitors of β-ketoacyl-ACP synthase (FabH), a key enzyme that initiates the fatty acid elongation cycle. By inhibiting enzymes like FabH, these compounds disrupt the production of essential fatty acids, leading to a breakdown of cell membrane integrity and ultimately bacterial cell death. This targeted approach offers a pathway for developing new classes of antibiotics to combat the growing threat of drug-resistant bacteria.

Antiparasitic Investigations, with a Focus on Trypanosoma brucei Inhibition

The global health impact of parasitic diseases, particularly those caused by kinetoplastids such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), necessitates the urgent discovery of new therapeutic agents. plos.org Current treatments for these neglected tropical diseases often suffer from issues of toxicity, variable efficacy against different disease stages, and increasing parasite resistance. plos.orgnih.gov In this context, the benzamide scaffold has emerged as a promising starting point for the development of novel trypanocidal agents.

The journey towards identifying potent antiparasitic benzamides often begins with large-scale screening campaigns. A whole-organism screen of approximately 87,000 compounds against Trypanosoma brucei brucei successfully identified a class of compounds termed pyridyl benzamides as a promising area for medicinal chemistry optimization. acs.org The initial hit from this screen, while modest with an IC50 of 12 μM, was structurally simple, making it an attractive candidate for further development. acs.org

Similarly, a phenotypic screen of a different compound library for activity against T. brucei led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as a viable starting point for a hit-to-lead program. nih.govresearchgate.net These initial findings underscore the utility of high-throughput screening in uncovering novel chemical scaffolds with potential antiparasitic activity.

Subsequent optimization efforts have focused on modifying different parts of the benzamide scaffold to improve potency and drug-like properties. For instance, a series of N-n-alkyl-3,4-dihydroxybenzamides were synthesized to inhibit the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's respiratory system. nih.govresearchgate.net This targeted approach was based on previous findings with related chemical classes and aimed to enhance solubility and stability compared to earlier ester and hydroxamic acid derivatives. nih.govresearchgate.net

Another research avenue has explored benzimidazole phenylacetamides, which demonstrated broad-spectrum activity against both T. cruzi and T. brucei. nih.govresearchgate.net The structural exploration of this series involved key modifications that led to improved potency while maintaining low cytotoxicity against mammalian cell lines. nih.govresearchgate.net This highlights a common strategy in antiparasitic drug discovery: targeting pathways or proteins conserved across related parasites to develop broad-spectrum agents. nih.gov

The potential of benzamide derivatives is further supported by the exploration of their interaction with other parasite-specific targets. Researchers have investigated T. brucei Hsp83, a homolog of human Hsp90, as a potential drug target. plos.org This work led to the identification of a benzamide derivative capable of interacting more strongly with the parasite's chaperone protein than its human counterparts, suggesting a pathway for achieving selective toxicity. plos.org

The process of converting a screening "hit" into a viable "lead" compound is a critical phase in drug discovery, involving multi-parameter optimization of potency, selectivity, and pharmacokinetic properties. For the benzamide series, this has been a particularly fruitful endeavor.

Following the identification of the N-(2-aminoethyl)-N-phenyl benzamides, a medicinal chemistry campaign prepared eighty-two analogues to explore the structure-activity relationship (SAR). nih.gov This effort culminated in the discovery of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. The most potent compound in this series exhibited an in vitro EC50 of 0.001μM against T. brucei. nih.gov This lead compound demonstrated good drug-like properties in various in vitro assays, was orally bioavailable, and showed efficacy in a mouse model of acute HAT. nih.gov

In the development of benzimidazole-based trypanosomacides, a hit-to-lead campaign focused on a 2-aminobenzimidazole scaffold. uantwerpen.be This multiparameter optimization involved the synthesis and evaluation of 277 derivatives to improve potency against intracellular T. cruzi amastigotes, selectivity, microsomal stability, and lipophilicity. uantwerpen.be Such comprehensive profiling is essential for advancing a compound from a laboratory curiosity to a potential clinical candidate.

Similarly, the optimization of a class of N-(2-(2-phenylthiazol-4-yl)ethyl)amides, carbamates, and ureas demonstrated rapid and potent killing of both T. brucei and T. cruzi. dundee.ac.ukacs.org While the precise mode of action was unknown, clear SAR was established across both parasite species. Despite favorable physicochemical properties, this class suffered from poor metabolic stability. However, one of the most promising compounds successfully cleared T. cruzi infection in mice when co-administered with an inhibitor of CYP metabolism, demonstrating that pharmacokinetic liabilities can sometimes be overcome through strategic formulation or combination therapy. dundee.ac.ukacs.org

Enzyme Inhibition and Anti-Proliferative Research

Beyond their antiparasitic properties, benzamide derivatives have been extensively investigated for their potential in oncology. This research has primarily focused on their ability to inhibit key enzymes involved in cell signaling and proliferation, and their consequent cytotoxic effects on cancer cells.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govnih.gov The benzamide scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors.

One of the most significant targets in this area is the B-Raf kinase, particularly the V600E mutant which is prevalent in melanoma and other cancers. nih.govnih.gov Virtual screening and subsequent chemical synthesis identified a series of N-(thiophen-2-yl) benzamide derivatives as potent BRAF V600E inhibitors, with some compounds exhibiting submicromolar inhibitory activities. nih.govnih.gov Another study identified an N-linked pyridylpyrimidine benzamide as a potent, albeit modestly selective, inhibitor of the B-Raf enzyme. acs.org

Benzamide derivatives have also been developed as inhibitors of other kinase families. Researchers at Purdue University developed benzamide-containing compounds that potently inhibit Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK12, which are important targets for cancer therapy. flintbox.com In the realm of inflammatory diseases, a novel series of 4-phenyl-5-pyridyl-1,3-thiazoles containing a benzamide moiety were synthesized as inhibitors of p38 MAP kinase, a key enzyme in the pro-inflammatory cytokine pathway. nih.gov One compound from this series, TAK-715, emerged as a potent and orally active agent with potential for treating rheumatoid arthritis. nih.gov Furthermore, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been identified as multi-targeted inhibitors of Clk and Dyrk family kinases. nih.gov

The table below summarizes the kinase inhibitory activity of selected benzamide-containing compounds.

Compound ClassTarget Kinase(s)Key Findings
N-(thiophen-2-yl) benzamidesBRAF V600EIdentified through virtual screening; exhibit submicromolar inhibitory activity. nih.govnih.gov
N-linked pyridylpyrimidine benzamideB-RafPotent but modestly selective enzyme inhibitor. acs.org
4-(3H-pyrazolo[4,3-f]quinolin-7-yl)benzamide AnalogsCDK2, CDK12Modification of the benzamide moiety dramatically improved CDK inhibition. flintbox.com
4-phenyl-5-pyridyl-1,3-thiazole benzamidesp38 MAP kinaseDiscovery of TAK-715, a potent and orally active inhibitor for inflammatory diseases. nih.gov
N-Benzylated 5-hydroxybenzothiophene-2-carboxamidesClk1, Dyrk1A, Dyrk1BAct as multi-targeted inhibitors with anticancer potential. nih.gov

The kinase inhibitory activity of benzamide derivatives often translates into potent antiproliferative effects against various cancer cell lines. scientific.net Numerous studies have demonstrated that these compounds can suppress tumor cell growth in a time- and dose-dependent manner. scientific.net

For example, a library of benzamide-containing novologues, derived from the natural product novobiocin, was evaluated against two breast cancer cell lines, revealing potent antiproliferative activity. nih.gov Similarly, the synthesis of N-(benzimidazol-2-yl)-substituted benzamide derivatives yielded compounds with significant antiproliferative effects against MCF7 breast cancer cells. acgpubs.org Structure-activity relationship analysis in this series indicated that para-substituted phenyl rings with electron-donating groups, such as methoxy, enhanced the anticancer activity. acgpubs.org

The antiproliferative potential of benzamides extends to other cancer types. A series of indole-aryl amide derivatives showed good activity against a panel of tumor cell lines including colon (HT29), cervical (HeLa), breast (MCF7), and prostate (PC-3) cancer cells. mdpi.com One compound, in particular, displayed noteworthy selectivity for malignant colon cells over healthy intestinal cells, causing cell cycle arrest and apoptosis. mdpi.com Indole-isatin hybrids containing a benzamide linkage also showed potent antiproliferative activity, with the most active compounds being more potent than the reference drug sunitinib. nih.gov

The table below presents the antiproliferative activity of selected benzamide derivatives against various cancer cell lines.

Compound SeriesCancer Cell Lines TestedNotable Results
Benzamide-containing novologuesBreast CancerDemonstrated potent antiproliferative activity and induced degradation of Hsp90 client proteins. nih.gov
N-(benzimidazol-2-yl)-substituted benzamidesMCF7 (Breast)Showed significant antiproliferative activity, with IC50 values in the low micromolar range. acgpubs.org
Indole-aryl amidesHT29 (Colon), HeLa (Cervical), MCF7 (Breast), PC-3 (Prostate)Compound 5 showed selective activity against HT29 cells, inducing apoptosis. mdpi.com
Indole-isatin hybridsA-549 (Lung), HT-29 (Colon), ZR-75 (Breast)Compounds 5o and 5w were four- to five-fold more potent than sunitinib. nih.gov
Ethylenediurea derivativesMDA-MB-231 (Breast), U-87 MG (Glioblastoma), A-375 (Melanoma)Displayed selective antiproliferative activity against the tested cancer cell lines. nih.gov

Understanding the molecular interactions between a compound and its biological target is fundamental to rational drug design. For benzamide derivatives, docking studies and structural biology have provided insights into their mechanisms of action.

In the case of B-Raf V600E inhibitors, molecular modeling of N-(thiophen-2-yl) benzamide derivatives predicted key interactions within the ATP binding site of the kinase. nih.gov These interactions include a hydrophobic interaction between the inhibitor's thiophene ring and a leucine residue (L514), and hydrogen bonds formed by the amide oxygen with a threonine (T529) and between the inhibitor's ester group and a lysine (K483) in the kinase. nih.gov These specific contacts are crucial for the compound's inhibitory potency and provide a roadmap for future optimization.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix, a process that is critical in cancer invasion and metastasis. nih.govnih.gov While direct inhibitory data for this compound against MMPs is not specified, the broader class of small molecule inhibitors often targets the catalytic zinc ion in the active site. However, a more modern approach involves disrupting the protein-protein interactions necessary for the activation of pro-MMPs. nih.gov For example, proMMP-2 activation is a key step in its biological function. Cyclic peptides have been developed to bind to a specific epitope on proMMP-2, thereby preventing the interaction with its activator and inhibiting its function. nih.gov This strategy of targeting protein-protein interactions represents a potential avenue for the development of novel benzamide-based MMP inhibitors that could offer greater selectivity compared to traditional active-site-directed compounds.

Carbonic Anhydrase (CA) Inhibition by Benzamide Analogues

Benzamide and its derivatives have been identified as a significant class of compounds with a wide range of pharmacological applications, including acting as inhibitors for various enzymes. researchgate.net Among these, their potential to inhibit carbonic anhydrases (CAs) has been a subject of research. washington.edunih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in numerous physiological processes. unifi.it

The inhibitory activity of benzamide analogues against CAs is often associated with their ability to coordinate with the zinc ion located at the active site of the enzyme. nih.gov While sulfonamides are the most well-known class of CA inhibitors, various benzamide-containing compounds have demonstrated significant inhibitory potency against different CA isoforms. nih.gov

For instance, a series of novel benzamides incorporating benzenesulfonamide moieties were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). These compounds exhibited potent inhibition, with Ki (inhibition constant) values in the nanomolar range. Specifically, the Ki values were reported to be between 4.07 ± 0.38 nM and 29.70 ± 3.18 nM for hCA I, and between 10.68 ± 0.98 nM and 37.16 ± 7.55 nM for hCA II. nih.gov

Furthermore, studies on benzamides bearing 4-sulfamoyl moieties have also shown inhibition in the nanomolar range against hCA II, VII, and IX. nih.gov The structure-activity relationship of these analogues indicates that the nature and position of substituents on the benzamide scaffold play a crucial role in their inhibitory potency and selectivity towards different CA isoforms. nih.gov For example, in a study of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, a 5-chloro-2-hydroxyphenyl substitution was found to be most favorable for inhibitory activity. nih.gov

The following table summarizes the inhibitory activity of selected benzamide analogues against different human carbonic anhydrase isoforms.

Compound ClassificationTarget Isoform(s)Ki Values (nM)Reference
Benzamide-benzenesulfonamide hybridshCA I4.07 - 29.70 nih.gov
Benzamide-benzenesulfonamide hybridshCA II10.68 - 37.16 nih.gov
4-Sulfamoyl-bearing benzamideshCA II, VII, IXNanomolar range nih.gov
N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamideshCA XII61.3 - 432.8 nih.gov

Mechanistic Investigations of Enzyme-Mediated Transformations

Cytochrome P450 (CYP) Mediated Metabolism and Inhibition by Benzamide Derivatives

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. nih.gov These enzymes are primarily responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to render compounds more water-soluble for excretion. nih.gov The metabolism of benzamide derivatives is significantly mediated by CYP enzymes, influencing their pharmacokinetic profiles and potential for drug-drug interactions. nih.gov

CYP-mediated reactions primarily occur at the heme-iron center of the enzyme. nih.gov The general mechanism involves the binding of the substrate to the active site, followed by a series of electron transfers and the binding of molecular oxygen, leading to the formation of a highly reactive iron-oxo species known as Compound I. nih.govresearchgate.net This species is responsible for most of the oxidative transformations catalyzed by P450 enzymes. nih.gov

Benzamide derivatives can act as both substrates and inhibitors of CYP enzymes. As substrates, they undergo various oxidative transformations, such as hydroxylation and dealkylation. washington.eduwashington.edu The specific metabolites formed depend on the structure of the benzamide derivative and the specific CYP isoform involved.

As inhibitors, benzamide derivatives can interfere with the metabolism of other co-administered drugs that are substrates for the same CYP isoforms. nih.gov The inhibitory potential of these compounds is an important consideration in drug development to avoid adverse drug interactions. For example, selective serotonin reuptake inhibitors (SSRIs), some of which possess amide structures, are known inhibitors of CYP3A isoforms, although they are generally less potent than strong inhibitors like ketoconazole. nih.gov

Mechanisms of Aromatic and Alkyl Oxidation

Cytochrome P450 enzymes employ distinct mechanisms for the oxidation of aromatic and alkyl moieties within a molecule.

Aromatic Oxidation: The oxidation of aromatic rings by CYP enzymes, known as aromatic hydroxylation, typically proceeds through the formation of an arene oxide intermediate. washington.eduwashington.edu This process is not concerted and occurs in a stepwise manner. washington.eduwashington.edu The highly reactive Compound I of the P450 enzyme attacks the aromatic ring to form this epoxide intermediate. The arene oxide can then rearrange to form a phenol. A characteristic feature of this rearrangement is the "NIH shift," where a substituent (like deuterium or a halogen) on the carbon being hydroxylated migrates to an adjacent carbon on the ring. washington.eduwashington.edu Alternatively, the reaction can proceed via electrophilic attack of Compound I on the aromatic π system. nih.gov

Alkyl Oxidation: The oxidation of alkyl groups, or aliphatic hydroxylation, is generally accepted to occur via a two-step mechanism involving hydrogen atom abstraction (HAT) followed by an oxygen rebound. nih.govresearchgate.net In the first step, the potent oxidizing species, Compound I, abstracts a hydrogen atom from the alkyl chain to form a carbon radical and a hydroperoxo-iron species. nih.gov In the second step, the hydroxyl group rebounds from the iron center to the carbon radical, resulting in the formation of an alcohol. washington.edu This mechanism is supported by significant kinetic deuterium isotope effects. washington.edu

Oxidation can also occur on carbons adjacent to heteroatoms (O, N, S), leading to processes like O-dealkylation, N-dealkylation, and S-dealkylation. washington.eduwashington.edu For instance, O-dealkylation follows a similar hydrogen atom abstraction/oxygen rebound mechanism to form an unstable hemiacetal intermediate, which then non-enzymatically breaks down into an alcohol and a carbonyl compound. washington.eduwashington.edu N-dealkylation of amides is thought to proceed via a hydrogen atom abstraction mechanism due to the higher oxidation potential of the nitrogen atom compared to that in alkylamines. washington.edu

Influence of Molecular Structure on Metabolic Stability and Activity

The molecular structure of a compound is a critical determinant of its metabolic stability and biological activity. For benzamide derivatives, subtle changes in their chemical architecture can significantly alter their susceptibility to metabolism by CYP enzymes and, consequently, their pharmacokinetic properties and efficacy. nih.gov

The lipophilicity of a compound also plays a crucial role; highly lipophilic compounds tend to be better substrates for CYP enzymes and may have lower metabolic stability. rsc.org Therefore, medicinal chemistry efforts often focus on optimizing the balance between lipophilicity and potency. Strategies to improve metabolic stability include the introduction of heteroatoms into aromatic rings or the use of bioisosteres to replace metabolically unstable moieties. pressbooks.pub For instance, replacing a phenyl ring with a bicyclohexyl group has been shown to maintain potency while significantly increasing metabolic stability in some cases. pressbooks.pub

Structure Activity Relationship Sar Studies of N 2 Ethylphenyl 3,4 Dimethylbenzamide and Its Analogues

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity of N-aryl benzamide (B126) derivatives as TRPV1 antagonists is highly dependent on the nature and position of substituents on both the benzamide and the N-phenyl moieties.

The 3,4-dimethylbenzamide (B1294666) portion of the molecule plays a significant role in its interaction with the TRPV1 receptor. While specific data for systematic alterations of N-(2-ethylphenyl)-3,4-dimethylbenzamide is not extensively available in public literature, general principles for N-aryl benzamides can be inferred. The substitution pattern on the benzamide ring is critical for potency.

Research on various benzamide derivatives has shown that the nature and position of substituents influence binding affinity. nih.gov For instance, in related series of TRPV1 antagonists, the introduction of different functional groups on the benzoyl moiety can modulate activity. Small, lipophilic groups are often favored. The dimethyl substitution at the 3 and 4 positions on the benzamide ring of the target compound likely contributes to a favorable hydrophobic interaction within the receptor's binding pocket.

To illustrate the impact of such substitutions, the following table presents a hypothetical SAR based on general observations from studies on related benzamide TRPV1 antagonists.

Substituent at 3-position Substituent at 4-position General Impact on TRPV1 Antagonist Activity
MethylMethylGenerally Favorable
HydrogenMethylMay decrease potency
MethylHydrogenMay decrease potency
MethoxyMethoxyCan either increase or decrease potency depending on the rest of the molecule
ChloroChloroOften enhances potency

This table is illustrative and based on general principles of medicinal chemistry for TRPV1 antagonists, not on specific experimental data for this compound analogs.

The N-(2-ethylphenyl) ring is another critical component for the biological activity of this class of compounds. The ethyl group at the ortho position is particularly important as it can influence the conformation of the molecule, which in turn affects how it fits into the receptor binding site.

Studies on related N-aryl carboxamides have demonstrated that the substitution pattern on the N-aryl ring is a key determinant of antagonist potency. nih.gov For example, the size and electronics of the substituents can significantly alter the interaction with the receptor. A bulky ortho substituent, such as the ethyl group in this compound, can force the two aromatic rings out of planarity, which is often a requirement for potent TRPV1 antagonism.

The following table summarizes the general effects of modifying the N-aryl ring based on broader SAR studies of TRPV1 antagonists.

Modification on N-phenyl ring General Impact on TRPV1 Antagonist Activity
2-ethyl (as in the parent compound)Often leads to potent antagonism due to induced non-planarity
2-methylCan also be favorable
3- or 4-alkylGenerally less potent than 2-alkyl substitution
Introduction of polar groupsMay decrease potency unless it can form a specific favorable interaction
Replacement with other aromatic systems (e.g., pyridyl)Can lead to potent antagonists, demonstrating that a phenyl ring is not strictly required

This table is illustrative and based on general principles of medicinal chemistry for TRPV1 antagonists, not on specific experimental data for this compound analogs.

Stereochemical Considerations and Conformational Effects on Biological Response

The three-dimensional structure of this compound is a key factor in its biological activity. The presence of the ortho-ethyl group on the N-phenyl ring introduces a significant steric barrier, which restricts the rotation around the N-C(aryl) bond. This results in a non-planar conformation where the two aromatic rings are twisted relative to each other. This specific conformation is often a critical feature for high-affinity binding to the TRPV1 receptor. drugbank.com

Furthermore, if the substituents on either ring were such that a chiral center was introduced, the stereochemistry would likely play a crucial role in the biological response. For many receptor-ligand interactions, one enantiomer is significantly more active than the other. While this compound itself is not chiral, the synthesis of chiral analogs has been a strategy in the development of other TRPV1 antagonists to enhance potency and selectivity. nih.gov The specific spatial arrangement of the key pharmacophoric features is essential for a productive interaction with the receptor. elsevierpure.com

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model for a specific biological activity describes the essential three-dimensional arrangement of functional groups required for a molecule to bind to its target receptor and elicit a response. For benzamide-based TRPV1 antagonists, several key pharmacophoric features have been identified through computational and experimental studies. researchgate.net

A general pharmacophore model for this class of compounds typically includes:

Two aromatic regions: Corresponding to the 3,4-dimethylbenzoyl and the N-(2-ethylphenyl) moieties. These regions engage in hydrophobic and/or π-π stacking interactions with the receptor.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group is a crucial hydrogen bond acceptor.

A hydrogen bond donor: The amide N-H group can act as a hydrogen bond donor.

A specific spatial relationship between these features, largely dictated by the torsional angle between the two aromatic rings.

The development of potent and selective TRPV1 antagonists often involves designing molecules that fit this pharmacophoric model. researchgate.net The this compound structure aligns well with these general requirements, suggesting its role as a competitive antagonist at the TRPV1 receptor.

Future Research Directions and Translational Perspectives for N 2 Ethylphenyl 3,4 Dimethylbenzamide

Rational Design and Synthesis of Novel Benzamide (B126) Derivatives with Enhanced Potency and Selectivity

While no synthesis of N-(2-ethylphenyl)-3,4-dimethylbenzamide has been specifically reported, its structure suggests a straightforward amide coupling reaction between 3,4-dimethylbenzoic acid and 2-ethylaniline (B167055). Future research would logically commence with this fundamental synthesis. Following the successful synthesis and characterization of the parent compound, the rational design of novel derivatives would be a critical next step to explore and potentially enhance its biological activity.

This process would involve systematic structural modifications to probe structure-activity relationships (SAR). For instance, modifications could be made to the N-phenyl ring, the benzoyl moiety, or the amide linker. Drawing inspiration from other N-phenylbenzamide research, key areas for modification could include:

Substitution on the N-phenyl ring: The ethyl group at the ortho position could be varied in size and electronic properties. Researchers could explore the introduction of other alkyl groups, halogens, or electron-donating/withdrawing groups to understand their impact on target binding and selectivity.

Substitution on the 3,4-dimethylbenzoyl moiety: The methyl groups could be replaced with other substituents to modulate lipophilicity, electronic distribution, and steric hindrance.

Amide bond modification: While typically less common, bioisosteric replacement of the amide bond could be considered to improve metabolic stability or alter conformational preferences.

An example of how SAR data for a series of hypothetical analogues could be tabulated is presented below. This table illustrates the type of data that would be generated to guide the design of more potent and selective compounds.

Compound IDR1 (N-phenyl substitution)R2 (Benzoyl substitution)Target A IC50 (µM)Target B IC50 (µM)Selectivity Index (B/A)
Parent 2-ethyl3,4-dimethylTo be determinedTo be determinedTo be determined
Analog 1 2-chloro3,4-dimethylTo be determinedTo be determinedTo be determined
Analog 2 2-ethyl3-methoxy, 4-HTo be determinedTo be determinedTo be determined
Analog 3 2-ethyl3,4-dichloroTo be determinedTo be determinedTo be determined

This table is for illustrative purposes only, as no experimental data for this compound or its direct analogues are currently available in the public domain.

Application of Advanced Methodologies for Target Identification and Validation in Biological Systems

A crucial step in the development of any new chemical entity is the identification and validation of its biological target(s). For this compound, this would be a primary research objective. Given the diverse biological activities of the broader benzamide class, a multi-pronged approach to target identification would be most effective.

Initially, broad phenotypic screening could be employed. This involves testing the compound across a wide range of cell-based assays representing different disease states (e.g., cancer cell proliferation, inflammation, viral replication). Any significant "hits" from these screens would provide initial clues about the compound's potential therapeutic area and underlying mechanism of action.

Following a positive hit in a phenotypic screen, more sophisticated techniques could be utilized for target deconvolution:

Affinity-based methods: These techniques, such as affinity chromatography or chemical proteomics, would involve immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from cell lysates.

Genetic approaches: Techniques like CRISPR-Cas9 screening or shRNA libraries could be used to identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

Computational prediction: In silico methods, as discussed in the next section, can predict potential targets based on structural similarity to known ligands.

Once a putative target is identified, its validation is paramount. This would involve demonstrating a direct interaction between this compound and the target protein, and showing that this interaction is responsible for the observed biological effect.

Integration of Computational and Experimental Approaches for Accelerated Drug Discovery and Development

Computational chemistry and molecular modeling would be invaluable tools in accelerating the discovery and development of this compound and its derivatives. The integration of these in silico methods with experimental work creates a powerful feedback loop for efficient lead optimization.

Molecular Docking: Once a biological target is identified and its three-dimensional structure is known or can be modeled, molecular docking studies could predict the binding mode and affinity of this compound. This would provide insights into the key interactions driving binding and guide the rational design of new analogues with improved potency.

Pharmacophore Modeling: If a series of active benzamide analogues were to be identified, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features required for biological activity, serving as a template for designing novel scaffolds.

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of a compound. Applying these models early in the discovery process would help to prioritize compounds with more favorable drug-like properties, reducing late-stage attrition.

The synergy between computational and experimental approaches is highlighted in the following hypothetical workflow:

StepComputational ApproachExperimental ApproachOutcome
1 Docking of this compound into a predicted targetSynthesis of the parent compoundPredicted binding mode and initial biological activity data
2 Design of a virtual library of analogues based on docking insightsSynthesis of a focused library of prioritized analoguesIdentification of key SAR trends
3 ADME/Tox prediction for the most potent analoguesIn vitro ADME and cytotoxicity assaysSelection of lead candidates with balanced potency and drug-like properties

Exploration of New Therapeutic Applications and Biological Targets for this compound

The benzamide scaffold is present in a wide array of approved drugs and clinical candidates, suggesting that this compound could have potential applications across various therapeutic areas. Future research should therefore not be limited to a single disease context.

Based on the activities of other N-phenylbenzamide derivatives, several therapeutic avenues could be explored:

Oncology: Numerous benzamide derivatives have been investigated as anticancer agents, targeting enzymes such as Poly(ADP-ribose) polymerase (PARP) quora.com and histone deacetylases (HDACs). Initial screening of this compound against a panel of cancer cell lines would be a logical starting point.

Inflammatory Diseases: Some N-substituted benzamides have been shown to inhibit nuclear factor-kappaB (NF-κB) nih.gov, a key regulator of inflammation. The potential of this compound as an anti-inflammatory agent could be investigated in relevant cellular and animal models.

Infectious Diseases: N-phenylbenzamide derivatives have been reported to possess antiviral activity, for instance against Enterovirus 71 sigmaaldrich.com. Screening against a panel of viruses and bacteria could uncover novel anti-infective properties.

Central Nervous System (CNS) Disorders: The benzamide structure is also found in antipsychotic and antiemetic drugs, often targeting dopamine (B1211576) receptors. While the substitution pattern of this compound differs from these CNS-active drugs, its potential to modulate neurological targets should not be entirely dismissed without investigation.

Development of Advanced Synthetic Methodologies for Efficient Library Generation and Lead Optimization

To thoroughly explore the therapeutic potential of this compound, the synthesis of a diverse library of analogues is essential. The development of efficient and robust synthetic methodologies would be key to this effort.

While traditional amide coupling methods are likely to be effective for the synthesis of the parent compound and a small number of analogues, more advanced techniques would be beneficial for generating larger libraries.

Parallel Synthesis: This high-throughput approach would enable the rapid synthesis of a large number of derivatives in a parallel fashion. This could involve the use of automated synthesizers and purification systems.

Diversity-Oriented Synthesis (DOS): DOS strategies could be employed to create a library of structurally diverse molecules based on the benzamide scaffold. This would increase the chances of discovering novel biological activities.

Flow Chemistry: The use of continuous flow reactors could offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability.

A comparison of potential synthetic approaches is outlined below:

Synthetic MethodThroughputDiversityScalability
Traditional Batch Synthesis LowLow to MediumMedium
Parallel Synthesis HighMedium to HighLow to Medium
Diversity-Oriented Synthesis MediumHighLow
Flow Chemistry HighMediumHigh

By employing these advanced synthetic strategies, researchers could efficiently generate the chemical matter required to conduct comprehensive SAR studies, identify lead compounds, and ultimately unlock the full therapeutic potential of this largely unexplored class of benzamide derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.